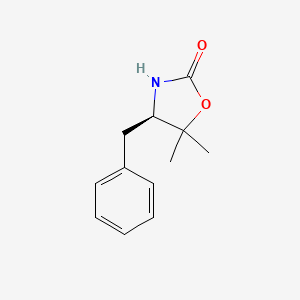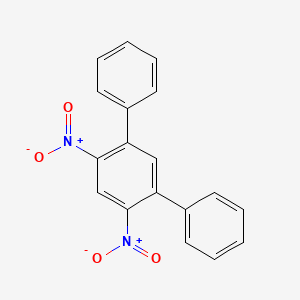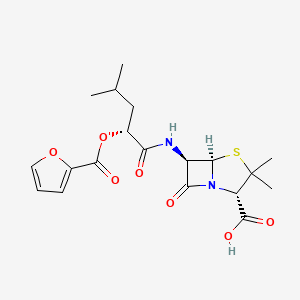![molecular formula C14H8N4 B1600276 Pyrazino[2,3-f][1,10]phenanthrolin CAS No. 217-90-3](/img/structure/B1600276.png)
Pyrazino[2,3-f][1,10]phenanthrolin
Übersicht
Beschreibung
Pyrazino[2,3-f][1,10]phenanthroline is a heterocyclic compound that has garnered significant interest in various scientific fields due to its unique structural and electronic properties. This compound is characterized by a fused ring system that includes both pyrazine and phenanthroline moieties, making it an excellent ligand for coordination chemistry and a versatile building block for organic synthesis .
Wissenschaftliche Forschungsanwendungen
Pyrazino[2,3-f][1,10]phenanthroline has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
Pyrazino[2,3-f][1,10]phenanthroline is primarily used as a ligand in the synthesis of copper (I)-phenanthroline complexes . These complexes are utilized in molecular device technology and solar-energy conversion . The compound functions as an electron acceptor, with the electron density being delocalized on the quinoxaline ring .
Mode of Action
The compound’s mode of action is primarily through its role as an electron acceptor . It interacts with its targets (copper (I)-phenanthroline complexes) by accepting electrons and delocalizing the electron density on the quinoxaline ring .
Biochemical Pathways
The biochemical pathways affected by Pyrazino[2,3-f][1,10]phenanthroline are primarily related to its role in the synthesis of copper (I)-phenanthroline complexes . These complexes are crucial in molecular device technology and solar-energy conversion .
Result of Action
The result of Pyrazino[2,3-f][1,10]phenanthroline’s action is the creation of copper (I)-phenanthroline complexes that are used in molecular device technology and solar-energy conversion . In the context of organic light-emitting diodes (OLEDs), the compound contributes to achieving optimal thermally activated delayed fluorescence (TADF) performance .
Action Environment
The action environment can influence the efficacy and stability of Pyrazino[2,3-f][1,10]phenanthroline. For instance, in the context of OLEDs, the compound’s performance can be influenced by factors such as the singlet–triplet energy gap and the photoluminescence quantum yield
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pyrazino[2,3-f][1,10]phenanthroline can be synthesized through several methods. One common approach involves the condensation of [1,10]phenanthroline-5,6-diamine with appropriately functionalized dialkynyl-1,2-diones . Another method includes the use of AlCl3 as a catalyst in the reaction of 1,10-phenanthroline with pyrazine derivatives . These reactions typically require controlled conditions such as low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for pyrazino[2,3-f][1,10]phenanthroline are not extensively documented, the compound’s synthesis on a larger scale would likely involve optimization of the aforementioned laboratory methods. This could include the use of continuous flow reactors to enhance reaction efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Pyrazino[2,3-f][1,10]phenanthroline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can yield dihydropyrazino derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the phenanthroline moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. These reactions often require specific solvents and temperatures to proceed efficiently.
Major Products
The major products formed from these reactions include various substituted pyrazino[2,3-f][1,10]phenanthroline derivatives, which can be further utilized in coordination chemistry and material science .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Compounds similar to pyrazino[2,3-f][1,10]phenanthroline include:
Pyrido[2,3-f][1,10]phenanthroline: Similar in structure but with a pyridine ring instead of a pyrazine ring.
Dipyrido[3,2-f2′,3′-h]quinoxaline: Another heterocyclic compound with similar electronic properties.
Uniqueness
What sets pyrazino[2,3-f][1,10]phenanthroline apart is its unique combination of pyrazine and phenanthroline rings, which provides a distinct electronic structure that enhances its ability to act as a ligand and participate in electron transfer processes. This makes it particularly valuable in the fields of coordination chemistry and material science .
Eigenschaften
IUPAC Name |
pyrazino[2,3-f][1,10]phenanthroline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N4/c1-3-9-11(15-5-1)12-10(4-2-6-16-12)14-13(9)17-7-8-18-14/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBOSPAWVGHGUAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(C=CC=N3)C4=NC=CN=C24)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80471991 | |
| Record name | Pyrazino[2,3-f][1,10]phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80471991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
217-90-3 | |
| Record name | Pyrazino[2,3-f][1,10]phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80471991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of the ligand?
A1: The molecular formula of the ligand is C14H8N4, and its molecular weight is 232.24 g/mol.
Q2: What spectroscopic data is available for characterizing the ligand?
A2: The ligand and its complexes are commonly characterized using various spectroscopic techniques, including:
- Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule, particularly the characteristic vibrations of C-H, C=N, and C=C bonds. [, , , ]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is frequently employed to determine the structure and purity of the ligand and its complexes by analyzing the chemical shifts and coupling patterns of the protons. [, , ]
- UV-Vis Spectroscopy: This technique helps study the electronic transitions within the molecule, providing insights into its absorption and emission properties. [, , , , , , ]
- Fluorescence Spectroscopy: This method is used to investigate the ligand's fluorescence properties, particularly when incorporated into metal complexes, as these often exhibit interesting luminescent behavior. [, , , , , ]
- X-ray crystallography: This technique provides detailed information about the three-dimensional structure of the ligand and its complexes, including bond lengths, bond angles, and crystal packing arrangements. [, , , , , , , , , , , , , , ]
Q3: What materials are compatible with the ligand?
A3: The ligand has been successfully incorporated into various materials, including:
- Metal complexes: It readily coordinates with various transition metals like Cd(II), Zn(II), Co(II), Cu(II), Mn(II), Ru(II), and Os(II), forming diverse coordination polymers and mononuclear complexes. [, , , , , , , , , , , , , , , , , ]
- Polymers: It can be incorporated into polymer matrices, such as poly(vinylpyrrolidone) (PVP), for applications like oxygen sensing. []
Q4: What catalytic applications have been explored for the ligand and its complexes?
A4: The ligand, primarily in the form of metal complexes, has shown promising catalytic activity in:
- CO2 Reduction: Ruthenium complexes containing the ligand have demonstrated electrocatalytic and photocatalytic activity for converting CO2 into formate, formaldehyde, and methanol. []
- Azo Dye Decomposition: Long-lived luminescent ruthenium complexes of the ligand generate reactive oxygen species capable of efficiently decomposing azo dyes. []
- Oxygen Reduction Reaction (ORR): Copper complexes supported on carbon-coated conducting polymers incorporating the ligand exhibit ORR activity, showing potential for fuel cell applications. []
Q5: How do structural modifications of the ligand affect its catalytic properties?
A: Structural modifications, such as the introduction of alkynyl substituents, can significantly influence the ligand's electronic properties and, consequently, its catalytic activity. These modifications can impact the complex's redox potentials, luminescence lifetimes, and quantum yields, affecting its ability to participate in electron transfer processes crucial for catalysis. []
Q6: How has computational chemistry been employed in studying the ligand and its complexes?
A6: Computational methods play a crucial role in understanding and predicting the properties of the ligand and its complexes. Commonly employed techniques include:
- Density Functional Theory (DFT): DFT calculations are widely used to optimize molecular geometries, calculate electronic structures (HOMO/LUMO energies), and investigate the nature of excited states in the ligand and its complexes. [, , , , ]
- Time-Dependent DFT (TD-DFT): This method is employed to simulate UV-Vis absorption and emission spectra, providing insights into the electronic transitions responsible for the observed photophysical properties. [, , ]
- Molecular Dynamics (MD) Simulations: MD simulations can be used to explore the interactions of the ligand and its complexes with biological targets, such as DNA, providing information about binding affinities and modes of interaction. []
Q7: Have any quantitative structure-activity relationship (QSAR) models been developed for the ligand and its derivatives?
A: While specific QSAR models focusing solely on the ligand and its derivatives are limited, research often draws comparisons between its complexes and those of structurally similar ligands like dipyrido[3,2-a:2',3'-c]phenazine (dppz). This comparative approach allows researchers to elucidate structure-activity relationships by analyzing how subtle structural variations influence properties such as DNA binding affinity, luminescence behavior, and photocytotoxicity. [, , , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


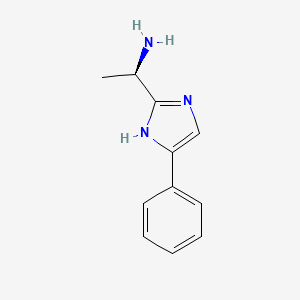
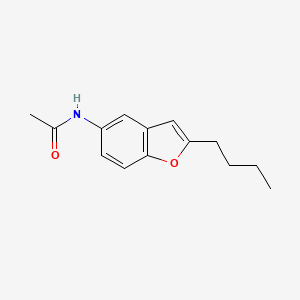
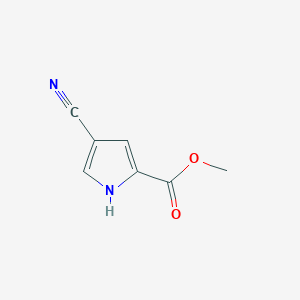

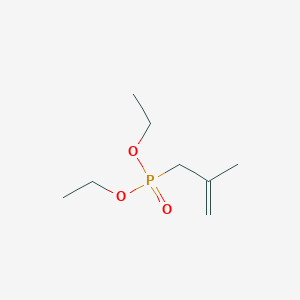

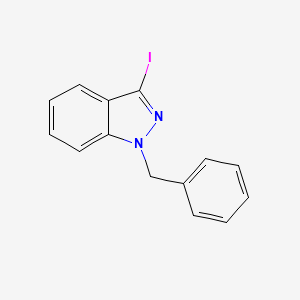
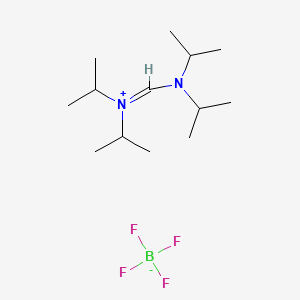
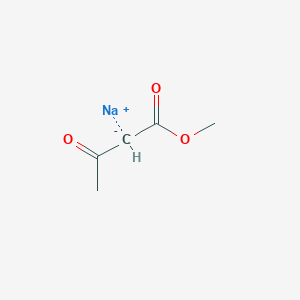
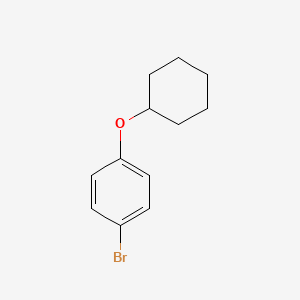
![(S)-(-)-2,2'-Bis[di(3,5-xylyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl](/img/structure/B1600210.png)
